Ethyl trans-2-pentenoate

Flash point Safety Transport classification

Ethyl trans-2-pentenoate (CAS 24410-84-2, molecular formula C₇H₁₂O₂, MW 128.17) is the (E)-configured geometric isomer of ethyl 2-pentenoate, belonging to the α,β-unsaturated ester family. This compound is characterized by a conjugated trans double bond at the C2–C3 position adjacent to the ethoxycarbonyl group, which governs its reactivity profile as a dienophile and Michael acceptor.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 24410-84-2
Cat. No. B1353178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl trans-2-pentenoate
CAS24410-84-2
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCC=CC(=O)OCC
InChIInChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5+
InChIKeyAGMKVZDPATUSMS-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl trans-2-Pentenoate (CAS 24410-84-2): A Stereodefined α,β-Unsaturated Ester Building Block for Synthesis and Fragrance Intermediates


Ethyl trans-2-pentenoate (CAS 24410-84-2, molecular formula C₇H₁₂O₂, MW 128.17) is the (E)-configured geometric isomer of ethyl 2-pentenoate, belonging to the α,β-unsaturated ester family [1]. This compound is characterized by a conjugated trans double bond at the C2–C3 position adjacent to the ethoxycarbonyl group, which governs its reactivity profile as a dienophile and Michael acceptor. It presents as a colorless to pale yellow liquid with a fruity odor, a boiling point of approximately 149–150 °C at atmospheric pressure, and is employed primarily as a stereoselective synthetic intermediate rather than as a direct end-use flavor ingredient [2].

Why Generic Substitution Fails with Ethyl trans-2-Pentenoate: Geometric, Positional, and Chain-Length Specificity


Substituting ethyl trans-2-pentenoate with a near-analog such as ethyl crotonate, ethyl trans-2-hexenoate, ethyl 3-pentenoate, or the cis-2-pentenoate isomer introduces measurable and often practically consequential differences in physical hazard profile, regulatory compliance status, synthetic accessibility, and biological relevance. The trans (E) geometry at the C2–C3 double bond determines dienophile stereochemistry in cycloaddition reactions and governs recognition in enzymatic systems; the five-carbon chain length positions it precisely between the more volatile, lower-flash-point ethyl crotonate and the heavier, nature-abundant ethyl trans-2-hexenoate [1]. Furthermore, within the industrial carbonylation landscape, alkyl 2-pentenoates are specifically targeted for suppression in favor of 3-pentenoate isomers, meaning that the 2-pentenoate scaffold occupies a distinct and deliberately avoided niche in large-scale manufacturing [2]. These layered points of differentiation — spanning safety, regulation, synthesis, and occurrence — preclude simple interchangeability.

Quantitative Differentiation Evidence for Ethyl trans-2-Pentenoate (CAS 24410-84-2) vs. Closest Analogs


Flash Point Safety Margin: Ethyl trans-2-Pentenoate (45.4 °C) vs. Ethyl Crotonate (2 °C)

Ethyl trans-2-pentenoate exhibits a closed-cup flash point of 45.4 °C (114 °F), placing it above the 23 °C threshold that defines Category 3 flammable liquids under GHS classification [1]. In direct contrast, the one-carbon-shorter homolog ethyl trans-2-butenoate (ethyl crotonate, CAS 623-70-1) has a flash point of approximately 2 °C (36 °F), firmly classifying it as a Category 2 highly flammable liquid that requires more stringent storage and handling protocols .

Flash point Safety Transport classification Flammable liquid handling

Regulatory Status: Absence of FEMA GRAS Designation vs. FEMA-Approved Homologs

Ethyl trans-2-pentenoate lacks a FEMA number and is not listed in the FDA Substances Added to Food (EAFUS) inventory as a directly approved food flavoring substance [1][2]. By contrast, its shorter homolog ethyl trans-2-butenoate is assigned FEMA 3486, and its longer homolog ethyl trans-2-hexenoate carries FEMA 3675, both with established GRAS status for direct food flavoring use [3].

FEMA GRAS Food flavoring Regulatory compliance FDA EAFUS

Natural Occurrence: Exclusively Synthetic vs. Nature-Identical Homologs

Ethyl trans-2-pentenoate is documented as 'not found in nature' in flavor and fragrance ingredient databases [1]. In stark contrast, its longer-chain analog ethyl trans-2-hexenoate has been reported in apple brandy, cognac, grape brandy, Concord grapes, wild grapes, passion fruit, quince, strawberry, guava, pineapple, pawpaw, and wood apple — qualifying it as a nature-identical flavoring substance .

Natural occurrence Nature-identical Flavor regulation Natural labeling

Industrial Synthesis Selectivity: Alkyl 2-Pentenoate as an Unwanted Byproduct (10–25%) vs. Targeted 3-Pentenoate Production

In palladium-catalyzed carbonylation of butadiene with alkanols to produce alkyl pentenoates — a major industrial route to C₅ ester intermediates — alkyl 2-pentenoate constitutes approximately 10–25% of the total pentenoate product mixture at high butadiene conversion, with the 3-pentenoate isomer being the desired main product [1]. Patent literature explicitly targets suppression of 2-pentenoate formation because its presence adversely affects the selectivity of downstream rhodium-catalyzed hydroformylation to alkyl 5-formylvalerate [1]. Conversely, isomerization of 3-pentenoate to 2-pentenoate can be achieved selectively (58–61% yield) using specific Ni–phosphite or Pd–benzonitrile catalysts for deliberate small-scale preparation [2].

Butadiene carbonylation Isomerization Selectivity Process chemistry

Boiling Point in Homologous Series: Separation and Purity Implications

Ethyl trans-2-pentenoate (C₇ chain, bp ~149–150 °C at 760 mmHg) occupies a specific position in the α,β-unsaturated ethyl ester homologous series [1]. Its boiling point lies approximately 7–8 °C above ethyl trans-2-butenoate (ethyl crotonate, C₆, bp 142–143 °C) and approximately 23–25 °C below ethyl trans-2-hexenoate (C₈, bp 173–175 °C at 760 mmHg) [2]. This incremental boiling point separation, consistent with the ~22–25 °C per methylene unit expected for medium-chain esters, enables reliable distillation-based purification and provides a predictable retention order in gas chromatographic analysis.

Boiling point Distillation Homologous series Purity analysis

Procurement-Guiding Application Scenarios for Ethyl trans-2-Pentenoate


Stereoselective Dienophile for Cycloaddition and Natural Product Total Synthesis

The defined trans (E) geometry of ethyl trans-2-pentenoate makes it a preferred dienophile in stereospecific Diels-Alder cycloadditions, where the starting olefin geometry is faithfully translated into product stereochemistry. This compound has been employed in the total synthesis of macquarimicins via an intramolecular Diels-Alder (IMDA) approach, in which the trans-configured α,β-unsaturated ester serves as a critical building block for constructing the bicyclic core [1]. Researchers prioritizing stereochemical fidelity should select the (E)-isomer over cis-2-pentenoate or isomeric mixtures, as the geometric purity of the dienophile directly determines the diastereomeric outcome of the cycloaddition.

Non-Food Fragrance Intermediate Where FEMA GRAS Approval Is Irrelevant

Because ethyl trans-2-pentenoate lacks FEMA GRAS designation and is classified as 'not found in nature' [2], its primary commercial application lies in non-ingestible fragrance formulations — including cosmetics, personal care products, and household fragrances — where fruity odor character is desired but food-grade regulatory clearance is not required . Procurement teams developing fragrance compositions should evaluate this compound specifically when a fruity ester note is needed without the regulatory overhead of food-approved flavor ingredients.

Specialty Fine-Chemical Intermediate Requiring Dedicated Synthesis Routes

Industrial production of alkyl pentenoates via butadiene carbonylation actively suppresses 2-pentenoate formation to below 10% in favor of 3-pentenoate isomers, because 2-pentenoate poisons downstream hydroformylation catalysts [3]. Consequently, ethyl trans-2-pentenoate cannot be economically sourced as a side-stream from bulk pentenoate manufacturing. Its procurement requires dedicated synthetic routes — either stereoselective esterification of trans-2-pentenoic acid, or catalytic isomerization of 3-pentenoate using Ni–phosphite or Pd–benzonitrile catalyst systems that deliver 58–61% selectivity toward the 2-isomer [4]. Buyers should anticipate longer lead times and premium pricing relative to commodity 3-pentenoate esters.

Enzymatic and Metabolic Probe in β-Oxidation Pathway Studies

trans-2-Pentenoate has been identified as an inducer of β-oxidation enzymes — specifically enoyl-CoA hydratase and L-(+)-3-hydroxybutyryl-CoA dehydrogenase — in Azotobacter vinelandii, alongside short-chain fatty acids such as butyrate, valerate, crotonate, and hexanoate [5]. Additionally, ethyl trans-2-pentenoate can be produced enzymatically via acetyltransferase-catalyzed deconjugation (two-carbon removal) from ethyl 2-oxopentanoate . Researchers investigating fatty acid metabolism or designing enzyme substrate panels should select the trans-2-pentenoate scaffold specifically when probing chain-length and double-bond positional effects on β-oxidation enzyme induction or enoyl-CoA hydratase substrate specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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